

TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor

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Compound of Interest

Compound Name: TAS0612

Cat. No.: B15614960

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Introduction

TAS0612 is an orally bioavailable small molecule inhibitor targeting multiple key kinases involved in cancer cell proliferation and survival. It has demonstrated potent anti-tumor activity in various preclinical models, positioning it as a promising therapeutic candidate for a range of solid tumors.^{[1][2]} This document provides a comprehensive technical guide to the chemical structure, mechanism of action, and experimental characterization of **TAS0612**.

Chemical Structure and Properties

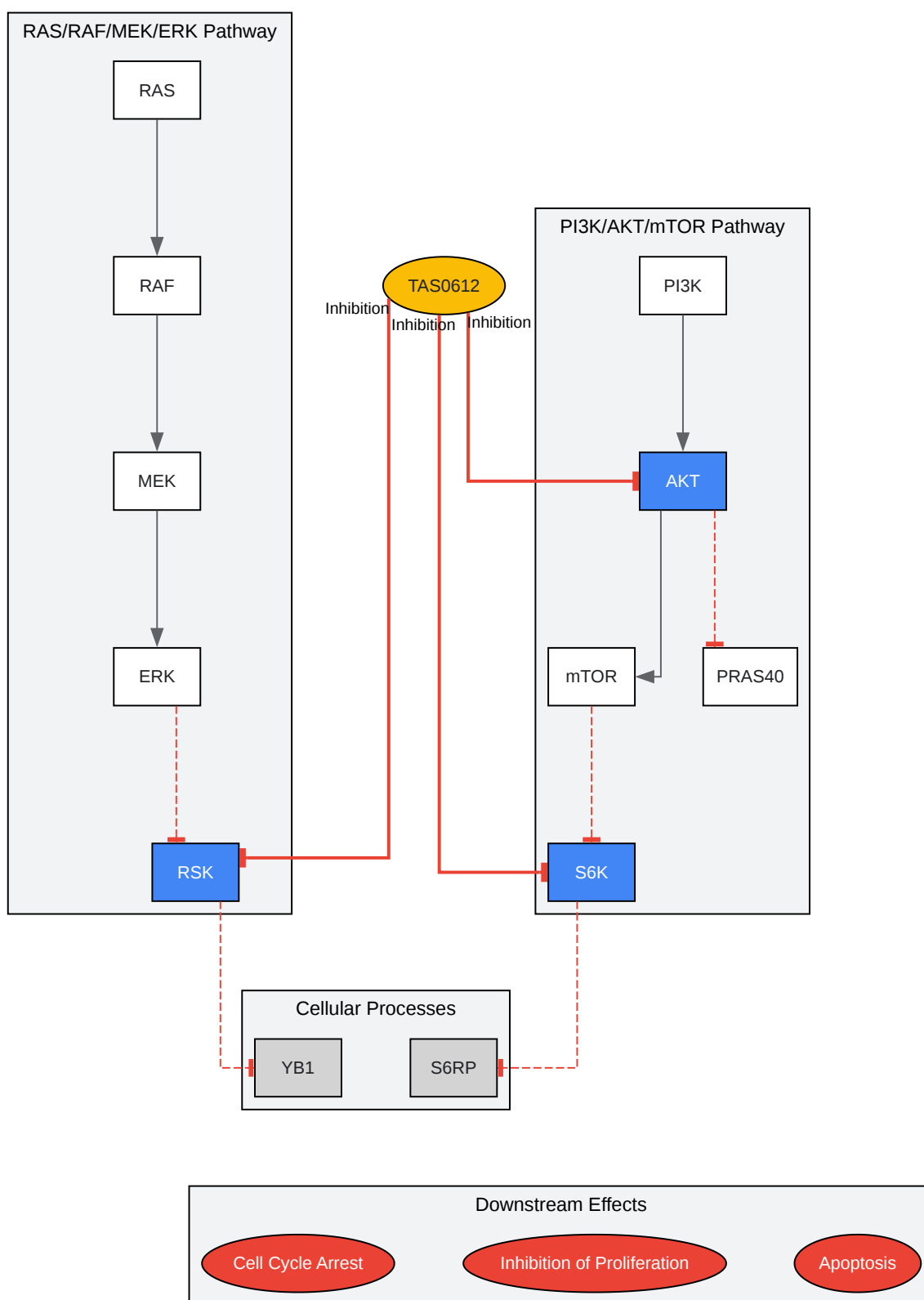
TAS0612 is a derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.^{[1][2][3][4]} Its chemical properties are summarized in the table below.

Property	Value
Chemical Name	TAS0612
Molecular Formula	C ₂₇ H ₃₄ F ₃ N ₉ O ₂
Molecular Weight	573.61 g/mol
CAS Number	2148902-58-1
SMILES	<chem>O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=N N=C(C(F)(F)F)O5)=CC=C4NCCNC(C) (C)C)=C2C1(C)C</chem>
Core Structure	5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Mechanism of Action and Signaling Pathway

TAS0612 functions as a potent inhibitor of serine/threonine kinases, primarily targeting p90 ribosomal S6 kinase (RSK), AKT, and p70 S6 kinase (S6K).^[1] By simultaneously blocking these crucial nodes, **TAS0612** effectively disrupts two major signaling cascades implicated in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK/RSK pathway.

The dual inhibition of these pathways by **TAS0612** leads to the downstream suppression of protein synthesis, cell cycle progression, and cell survival, ultimately inducing apoptosis in cancer cells. A key downstream effector inhibited by **TAS0612** is the Y-box-binding protein 1 (YBX1), a transcription factor whose phosphorylation and nuclear translocation are prevented by the drug.



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TAS0612 Signaling Pathway

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) values of **TAS0612** against various kinase isoforms were determined using in vitro enzyme inhibition assays. The results highlight the potent and multi-targeted nature of the compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Target Kinase	Isoform	IC ₅₀ (nmol/L)
RSK	RSK1	0.23 ± 0.02
RSK2		0.16 ± 0.01
RSK3		0.20 ± 0.02
RSK4		0.22 ± 0.02
AKT	AKT1	0.72 ± 0.08
AKT2		0.82 ± 0.10
AKT3		1.13 ± 0.11
S6K	p70S6K1	1.65 ± 0.10
p70S6K2		0.38 ± 0.03

Data presented as mean ± SD.

Cellular Phosphorylation Inhibition

The inhibitory effect of **TAS0612** on the phosphorylation of downstream substrates was evaluated in cellular assays.

Substrate (Phosphorylation Site)	Target Pathway	IC ₅₀ (nmol/L) in RKO cells
YB1 (Ser102)	RSK	1.8 ± 0.2
PRAS40 (Thr246)	AKT	28 ± 2
S6RP (Ser235/Ser236)	S6K	1.7 ± 0.2

Data presented as mean ± SD.

Experimental Protocols

Detailed methodologies for the characterization of **TAS0612** are outlined below. These protocols are based on methods described in preclinical studies of the compound.[\[3\]](#)

In Vitro Kinase Inhibition Assay

- Principle: To determine the concentration of **TAS0612** required to inhibit 50% of the activity of target kinases (IC₅₀).
- Methodology:
 - Recombinant human kinases (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2) were used.
 - Assays were performed using either mobility shift assays or IMAP (Immobilized Metal Affinity-based Phosphorescence) assays.
 - Kinases, appropriate substrates, and ATP were incubated with serially diluted **TAS0612**.
 - The extent of substrate phosphorylation was measured, and the percentage of inhibition was calculated relative to a vehicle control (DMSO).
 - IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Pharmacodynamic Biomarker Assay (ELISA)

- Principle: To quantify the inhibition of phosphorylation of specific downstream substrates of RSK, AKT, and S6K in a cellular context.
- Methodology:
 - Cancer cell lines (e.g., RKO) were seeded in multi-well plates and allowed to adhere.
 - Cells were treated with various concentrations of **TAS0612** for a specified duration (e.g., 4 hours).
 - Cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
 - The levels of phosphorylated and total YB1, PRAS40, and S6RP were measured using sandwich ELISA kits (e.g., PathScan Sandwich ELISA Kits from Cell Signaling Technology) according to the manufacturer's instructions.
 - IC₅₀ values for the inhibition of substrate phosphorylation were calculated.

Immunoblotting Analysis

- Principle: To qualitatively assess the concentration-dependent inhibition of target phosphorylation and downstream signaling proteins.
- Methodology:
 - Cells were treated with **TAS0612** as described for the ELISA assay.
 - Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of RSK, AKT, S6K, and their downstream targets (e.g., YB1, PRAS40, S6RP).

- After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Proliferation Assay

- Principle: To determine the effect of **TAS0612** on the growth of cancer cell lines.
- Methodology:
 - A panel of human cancer cell lines was seeded in 96-well plates.
 - Cells were treated with a range of **TAS0612** concentrations.
 - After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
 - Luminescence was measured to determine the number of viable cells.
 - IC₅₀ values for growth inhibition were calculated from the dose-response curves.

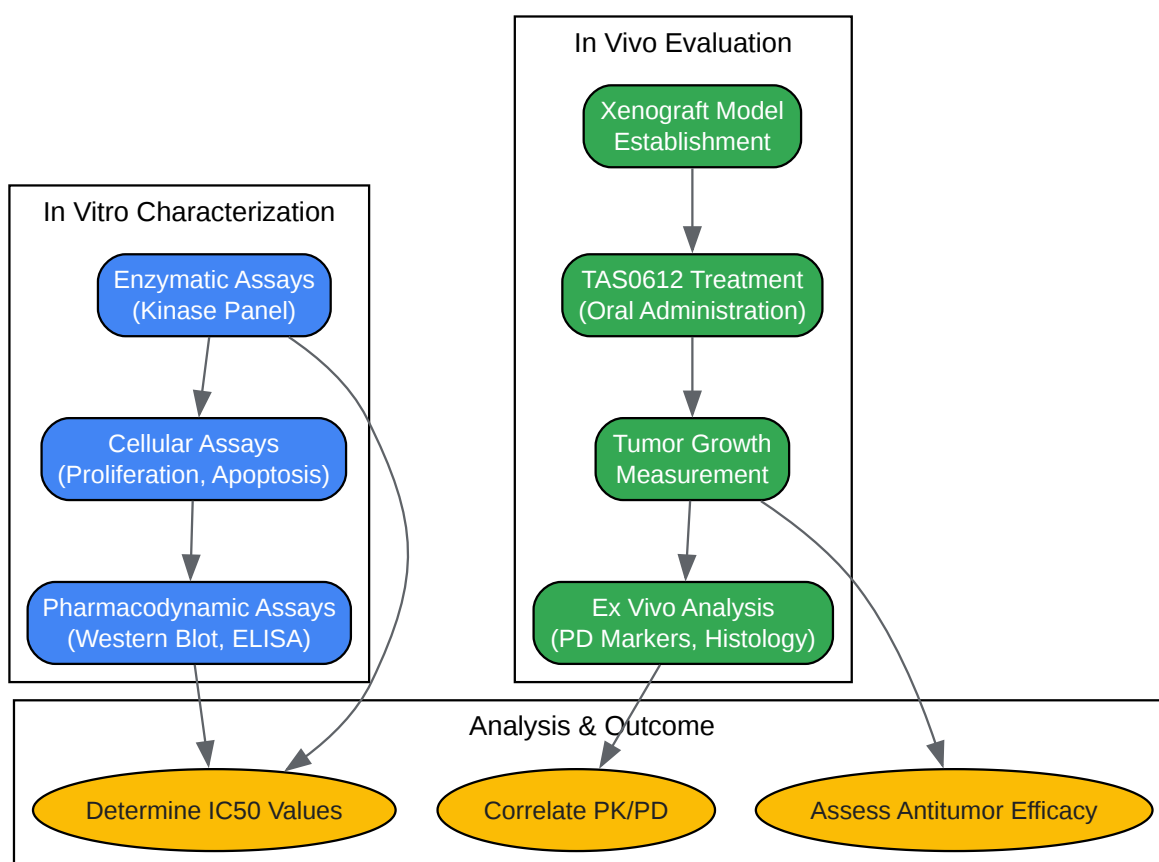
In Vivo Xenograft Efficacy Studies

- Principle: To evaluate the anti-tumor activity of **TAS0612** in a living organism.
- Methodology:
 - Human cancer cells (e.g., MFE-319 endometrial cancer cells) were subcutaneously implanted into immunodeficient mice (e.g., nude mice).
 - Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
 - **TAS0612** was administered orally at various doses (e.g., 40 and 80 mg/kg/day) for a specified period (e.g., 14 days).
 - Tumor volume and body weight were measured regularly throughout the study.

- At the end of the study, tumors could be harvested for pharmacodynamic marker analysis by immunoblotting.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of TAS0612.



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Preclinical Evaluation Workflow for TAS0612

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References

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